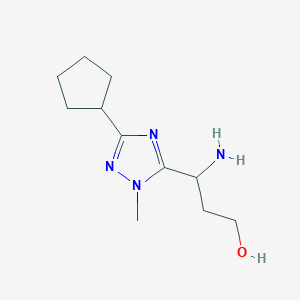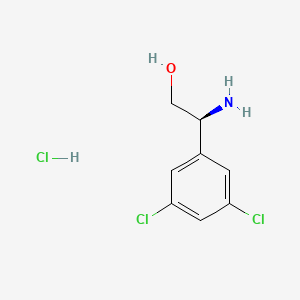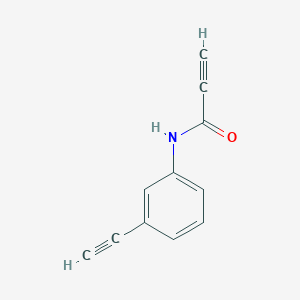
n-(3-Ethynylphenyl)propiolamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-Ethynylphenyl)propiolamide: is an organic compound with the molecular formula C11H7NO. It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propiolamide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Ethynylphenyl)propiolamide typically involves the reaction of 3-ethynylaniline with propiolic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: n-(3-Ethynylphenyl)propiolamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: n-(3-Ethynylphenyl)propiolamide is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or biochemical probes.
Medicine: Research into this compound may reveal its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive ethynyl group.
作用機序
The mechanism by which n-(3-Ethynylphenyl)propiolamide exerts its effects is primarily through its reactive ethynyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and structures. The molecular targets and pathways involved would depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
類似化合物との比較
n-(3-Phenyl)propiolamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
n-(3-Ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of a propiolamide group, affecting its reactivity and applications.
特性
分子式 |
C11H7NO |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
N-(3-ethynylphenyl)prop-2-ynamide |
InChI |
InChI=1S/C11H7NO/c1-3-9-6-5-7-10(8-9)12-11(13)4-2/h1-2,5-8H,(H,12,13) |
InChIキー |
NJGFKGORZRXGRU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC(=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



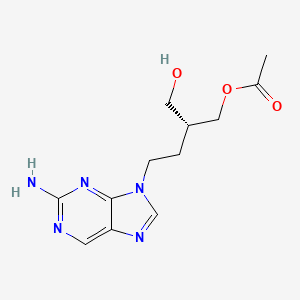
![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
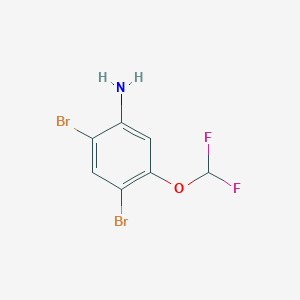

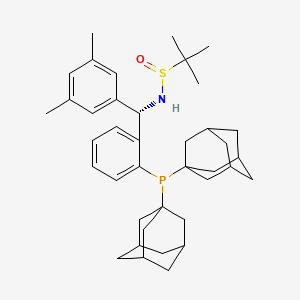
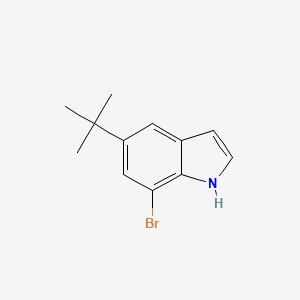
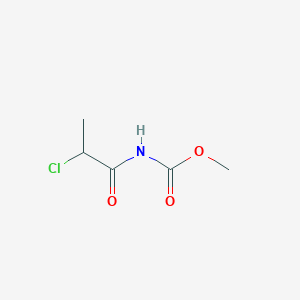
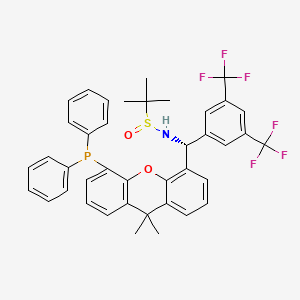
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
